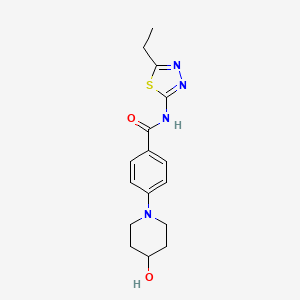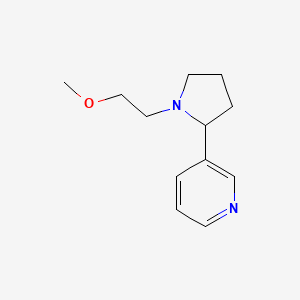
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(4-hydroxypiperidin-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(4-hydroxypiperidin-1-yl)benzamide, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor signaling pathway, which plays a critical role in the development and survival of B-cells. TAK-659 has shown promise as a potential therapeutic agent in the treatment of B-cell malignancies and autoimmune diseases.
Mechanism of Action
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(4-hydroxypiperidin-1-yl)benzamide is a reversible inhibitor of BTK, which blocks the phosphorylation of downstream targets in the B-cell receptor signaling pathway. By inhibiting BTK activity, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(4-hydroxypiperidin-1-yl)benzamide disrupts B-cell activation and proliferation, leading to the induction of apoptosis in B-cells.
Biochemical and Physiological Effects:
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(4-hydroxypiperidin-1-yl)benzamide has been shown to have potent anti-tumor activity in preclinical studies, with significant reductions in tumor growth observed in mouse models of lymphoma and leukemia. In addition, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(4-hydroxypiperidin-1-yl)benzamide has been shown to have immunomodulatory effects, including the suppression of cytokine production and the inhibition of T-cell activation.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(4-hydroxypiperidin-1-yl)benzamide is its specificity for BTK, which reduces the risk of off-target effects and toxicity. However, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(4-hydroxypiperidin-1-yl)benzamide has a relatively short half-life, which may limit its efficacy in certain settings. In addition, the optimal dosing and scheduling of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(4-hydroxypiperidin-1-yl)benzamide in clinical trials is still being investigated.
Future Directions
There are several potential future directions for the development of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(4-hydroxypiperidin-1-yl)benzamide as a therapeutic agent. One area of interest is the combination of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(4-hydroxypiperidin-1-yl)benzamide with other targeted therapies, such as venetoclax, to enhance its anti-tumor activity. Another area of interest is the investigation of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(4-hydroxypiperidin-1-yl)benzamide in combination with immunotherapy agents, such as checkpoint inhibitors, to enhance the anti-tumor immune response. Finally, the identification of biomarkers that predict response to N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(4-hydroxypiperidin-1-yl)benzamide could help to guide patient selection and improve clinical outcomes.
Synthesis Methods
The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(4-hydroxypiperidin-1-yl)benzamide involves several steps, including the reaction of 4-(4-hydroxypiperidin-1-yl)benzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 5-ethyl-1,3,4-thiadiazol-2-amine to give the desired product.
Scientific Research Applications
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(4-hydroxypiperidin-1-yl)benzamide has been the subject of several preclinical and clinical studies, which have demonstrated its potential as a therapeutic agent for the treatment of B-cell malignancies and autoimmune diseases. In preclinical studies, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(4-hydroxypiperidin-1-yl)benzamide has been shown to inhibit BTK activity and disrupt B-cell receptor signaling, leading to the induction of apoptosis in B-cells. In addition, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(4-hydroxypiperidin-1-yl)benzamide has been shown to have synergistic effects with other targeted therapies, such as venetoclax, in the treatment of chronic lymphocytic leukemia.
properties
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(4-hydroxypiperidin-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c1-2-14-18-19-16(23-14)17-15(22)11-3-5-12(6-4-11)20-9-7-13(21)8-10-20/h3-6,13,21H,2,7-10H2,1H3,(H,17,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRUYWMRVQTZNEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)N3CCC(CC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(4-hydroxypiperidin-1-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-[(4-Chlorophenyl)-hydroxymethyl]piperidin-1-yl]-3-methoxy-2-methylpropan-1-one](/img/structure/B6639946.png)
![N-[2-[4-[(4-chlorophenyl)-hydroxymethyl]piperidin-1-yl]-2-oxoethyl]acetamide](/img/structure/B6639951.png)
![N-[4-(2-hydroxyethoxy)phenyl]cyclopentanecarboxamide](/img/structure/B6639972.png)
![2-[(2,2-dimethyl-3H-1-benzofuran-5-yl)methylamino]-1-(3-methoxyphenyl)ethanol](/img/structure/B6639978.png)
![1-[2-hydroxy-3-[4-(1H-indol-3-yl)piperidin-1-yl]propyl]pyrrolidin-2-one](/img/structure/B6639981.png)

![1-[(1-ethylpiperidin-2-yl)methyl]-3-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)urea](/img/structure/B6639993.png)
![N-[2-hydroxy-2-(2-methylphenyl)ethyl]-2-phenylpyrimidine-5-carboxamide](/img/structure/B6639997.png)


![(3S)-1-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)ethyl]pyrrolidin-3-ol](/img/structure/B6640021.png)
![1-[(3,4-Dichlorophenyl)methyl]-1,2-dimethylguanidine;hydroiodide](/img/structure/B6640023.png)

![2-Phenyl-1-[(2-phenyl-1,3-thiazol-5-yl)methylamino]propan-2-ol](/img/structure/B6640038.png)